molecular formula C11H13NO3S B2741857 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 436087-38-6

2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B2741857
CAS No.: 436087-38-6
M. Wt: 239.29
InChI Key: DSBJVZZRHZYWMI-UHFFFAOYSA-N
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Description

2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is a chemical compound with the molecular formula C 11 H 13 NO 3 S and a molecular weight of 239.29 g/mol . Its structure incorporates a phenylacetamide core, a framework of interest in medicinal chemistry , linked via a sulfanylacetic acid chain. While the specific biological data for this compound is limited in public sources, its molecular architecture suggests significant research potential. Compounds with similar scaffolds, particularly those containing the sulfanylmethyl acetic acid functional group, are being actively investigated for their bioactive properties. Recent in silico (computer simulation) studies on analogous 2-(sulfanylmethyl)indol-3-yl acetic acid derivatives have predicted anti-inflammatory activity through molecular docking as potential inhibitors of cyclooxygenase (COX) enzymes . This indicates that this class of compounds may serve as valuable precursors or intermediates in the synthesis and development of new pharmacologically active agents. Researchers may find this compound useful as a building block in organic synthesis, for the development of novel small molecules, or as a standard in analytical chemistry. Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(2-methylanilino)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8-4-2-3-5-9(8)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBJVZZRHZYWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 2-Methylphenylacetonitrile Derivatives

A foundational approach involves the hydrolysis of nitrile precursors under acidic conditions. For example, 2-methylphenylacetonitrile undergoes hydrolysis in concentrated sulfuric acid (30–70% w/w) at 90–150°C to yield intermediate carboxylic acids. While this method originally targeted methylphenyl acetic acid, modifications for the target compound involve introducing the sulfanyl and carbamoyl groups post-hydrolysis.

Key Steps:

  • Nitrile Hydrolysis :
    • React 2-methylphenylacetonitrile with H₂SO₄ (50–70%) at 110°C for 6–8 hours.
    • Neutralize with NaOH (pH 7.5–10) to isolate the carboxylic acid intermediate.
  • Carbamoylation :
    • Treat the intermediate with methyl chloroacetate in the presence of triethylamine to introduce the carbamoyl group.
  • Sulfanyl Incorporation :
    • React the carbamoylated product with mercaptoacetic acid under reflux in toluene.

Table 1: Reaction Conditions for Nitrile Hydrolysis

Parameter Optimal Range Yield (%) Purity (GC)
H₂SO₄ Concentration 50–70% 85–90 99.6–99.8
Temperature 110–130°C 88 99.7
Reaction Time 6–8 hours 87 99.5

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production leverages automated reactors to enhance reproducibility. A patent describes a continuous process where 2-methylphenylcarbamoyl chloride reacts with sulfanylacetic acid derivatives in a tubular reactor.

Process Overview:

  • Reactor Setup : Stainless steel reactor with temperature zones (80–120°C).
  • Feedstock Ratio : 1:1.2 molar ratio of carbamoyl chloride to mercaptoacetic acid.
  • Catalyst : Tetrabutylammonium bromide (0.5–1 mol%) to accelerate nucleophilic substitution.

Table 2: Industrial Process Metrics

Metric Value Impact on Yield
Residence Time 30–45 minutes +12%
Pressure 1–2 atm ±5%
Catalyst Loading 0.7 mol% +18%

Purification and Isolation

Activated Carbon Adsorption

Crude product purification involves dissolving the acid in alkaline solution (pH 8–9) and treating with activated carbon (1–5% w/w) at 50–90°C. Filtration removes impurities, followed by acidification to pH 2–4 with HCl to precipitate the product.

Table 3: Purification Efficiency

Step Purity Increase (%) Yield Loss (%)
Carbon Adsorption 97 → 99.5 3–5
Recrystallization 99.5 → 99.9 8–10

Mechanistic Insights

Nucleophilic Substitution Dynamics

The sulfanyl group’s nucleophilicity drives the reaction with carbamoyl chlorides. Kinetic studies reveal second-order dependence on both reactants, with activation energies of ~45 kJ/mol. Side reactions, such as over-oxidation to sulfones, are mitigated by maintaining inert atmospheres.

Critical Parameters:

  • Temperature Control : Exceeding 130°C promotes decarboxylation.
  • Solvent Choice : Toluene minimizes byproduct formation compared to THF.

Comparative Analysis of Methods

Table 4: Method Efficacy Comparison

Method Yield (%) Purity (%) Scalability
Nitrile Hydrolysis 85–90 99.6–99.8 High
Continuous Flow 92–95 99.8–99.9 Very High
Batch Carbamoylation 78–82 98.5–99.2 Moderate

Chemical Reactions Analysis

Types of Reactions

2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid, also known as 2-[(2-methylphenyl)carbamoyl]methyl sulfanyl acetic acid, is an organic compound with the molecular formula C11H13NO3SC_{11}H_{13}NO_3S. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential therapeutic applications. The following sections detail its scientific research applications, supported by case studies and data.

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid in anticancer therapies. For instance, a series of sulfonamide derivatives were synthesized and evaluated for cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Some derivatives exhibited significant cytotoxicity with IC50 values ranging from 3.6 µM to 11.0 µM, indicating a promising avenue for further exploration of related compounds .

2. Inhibition of Protein Interactions
The compound has been investigated for its ability to inhibit protein interactions that are crucial in cancer progression. For example, studies on sulfamoyl benzamidothiazole derivatives indicated that modifications to the sulfur-containing moiety can enhance the activation of NF-κB pathways, which are often dysregulated in cancers . This suggests that derivatives of 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid could be designed to target similar pathways.

Structure-Activity Relationship Studies

1. Molecular Hybridization
Research into molecular hybrids has shown that combining different pharmacophores can lead to enhanced biological activity. The design of hybrid molecules incorporating thiazole and sulfonamide structures has demonstrated improved anticancer efficacy . Such approaches could be applied to 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid to develop new therapeutic agents.

2. Synthesis and Characterization
The synthesis of compounds related to 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid often involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity . These methods are essential for understanding the relationship between structure and biological activity.

Case Studies

Study Objective Findings
Cytotoxicity Evaluation Assess anticancer propertiesCompounds exhibited IC50 values from 3.6 µM to 11.0 µM against various cancer cell lines .
NF-κB Activation Study Investigate protein interaction inhibitionCertain sulfamoyl derivatives enhanced NF-κB activation, indicating potential for targeting cancer pathways .
Molecular Hybridization Research Develop new therapeutic agentsHybrid compounds showed improved efficacy against tumor cells compared to single pharmacophores .

Mechanism of Action

The mechanism of action of 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of oxidative stress, inhibition of microbial growth, or interference with inflammatory processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid with analogous compounds:

Compound Name & Source Molecular Formula Molecular Weight Functional Groups Predicted pKa logP (Predicted) Key Differences vs. Target Compound
Target compound C₁₂H₁₄NO₃S 267.31 Sulfanyl, carbamoyl, acetic acid ~3.8 ~2.1 -
2-[(4-Methanesulfonylphenyl)sulfamoyl]acetic acid C₉H₁₁NO₆S₂ 293.32 Sulfamoyl (-SO₂NH-), methanesulfonyl ~3.0 ~1.5 Sulfamoyl group increases acidity and polarity; reduced lipophilicity.
2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid C₁₁H₁₁Cl₂NO₃S 308.18 Sulfanyl, dichlorobenzyl, amide 3.65 ~3.5 Chlorine substituents enhance lipophilicity and steric bulk.
2-{[4-(2-Methylphenyl)-5-sulfanylidene-thiadiazol-2-yl]sulfanyl}acetic acid C₁₂H₁₁N₃O₂S₃ 341.43 Thiadiazole ring, dual sulfanyl groups ~4.2 ~2.8 Thiadiazole introduces aromaticity and π-π stacking potential.

Physicochemical Properties and Reactivity

  • Acidity : The target compound’s pKa (~3.8) is higher than sulfamoyl derivatives (e.g., ~3.0 in ) due to the weaker electron-withdrawing effect of the sulfanyl group vs. sulfamoyl.
  • Lipophilicity : The dichlorobenzyl analog has a higher logP (~3.5) due to chlorine atoms, enhancing membrane permeability but reducing aqueous solubility.
  • Stability : Sulfanyl groups in the target compound and are prone to oxidation, forming sulfoxides/sulfones, whereas the thiadiazole in offers greater stability.

Biological Activity

2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a sulfanyl group, a carbamoyl moiety, and an acetic acid functional group. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution. The presence of the sulfanyl group makes it particularly reactive in biological systems, potentially interacting with various biomolecules.

The biological activity of 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential activity against various microbial strains.
  • Modulation of Oxidative Stress : The compound may influence oxidative stress pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial activity:

Microbial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays using human chondrosarcoma cells showed that it could reduce NF-κB activation, a key transcription factor in inflammatory responses. The following table summarizes the findings from these studies:

Treatment ConditionNF-κB Activation (% of Control)
Control100%
Compound Treatment (5 μM)40%

This data suggests that 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid may serve as a potential therapeutic agent in conditions characterized by inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and the sulfanyl group have been shown to influence potency and selectivity. For instance:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance antimicrobial activity.
  • Sulfanyl Group Modifications : Alterations can affect the compound's reactivity and interaction with biological targets.

Case Studies

  • Anticancer Activity : A study evaluated the effects of 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid on various cancer cell lines, including colon carcinoma (HCT-15). Results indicated an IC50 value of approximately 15 µM, suggesting moderate cytotoxicity.
  • In Vivo Studies : Animal models treated with the compound displayed reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
  • Toxicological Assessment : Toxicity studies revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development.

Q & A

Q. How can researchers optimize the synthesis of 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid to improve yield and purity?

Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables affecting yield, while response surface methodology refines optimal conditions . Monitor intermediates via thin-layer chromatography (TLC) and adjust reaction times to minimize side products like sulfoxide derivatives, which may form under oxidative conditions.

Q. What purification techniques are most effective for isolating 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid from complex reaction mixtures?

Methodological Answer: Combine recrystallization (using ethanol/water mixtures) with reverse-phase HPLC to separate polar byproducts. Gradient elution with acetonitrile/water (0.1% formic acid) enhances resolution of sulfanyl-containing analogs. Confirm purity via melting point analysis and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic methods are suitable for characterizing the structural integrity of this compound?

Methodological Answer: Employ 1H/13C NMR to verify the carbamoyl and sulfanyl moieties: the methylene protons adjacent to sulfur typically resonate at δ 3.2–3.5 ppm, while the aromatic protons from the 2-methylphenyl group appear as a multiplet at δ 6.8–7.2 ppm. Complement with FT-IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) stretches .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 2–10) at 25°C and 40°C. Use HPLC-UV to track degradation products, such as hydrolyzed carbamoyl derivatives. For light-sensitive thioether bonds, store samples in amber vials under inert gas (e.g., argon) .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms of sulfanyl-acetic acid derivatives in nucleophilic substitutions?

Methodological Answer: Apply density functional theory (DFT) to model transition states and activation energies for sulfanyl group participation. Compare computed IR spectra with experimental data to validate intermediates. Tools like Gaussian or ORCA can simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?

Methodological Answer: Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotational barriers) from static structural anomalies. If crystallinity permits, use single-crystal X-ray diffraction to unambiguously assign stereochemistry, as demonstrated for structurally similar sulfanyl-acetic acid derivatives .

Q. What in vitro assays are appropriate for probing the biological activity of this compound against enzyme targets?

Methodological Answer: Design fluorescence-based enzymatic assays (e.g., using trypsin or carbonic anhydrase) to measure inhibition constants (Ki). Monitor competitive binding via surface plasmon resonance (SPR) to assess affinity. Include controls with scrambled derivatives to confirm specificity for the carbamoyl-sulfanyl motif .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Synthesize analogs with modified aryl (e.g., chloro, nitro substituents) or sulfanyl (e.g., methylsulfonyl) groups. Evaluate their physicochemical properties (logP, pKa) via HPLC-derived hydrophobicity indices and correlate with in vitro activity. Molecular docking (AutoDock Vina) can prioritize candidates with optimal binding to target pockets .

Notes on Data Interpretation

  • Contradictory Solubility Data : Discrepancies may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states .
  • Unexpected Byproducts : For reactions yielding nitro or thiol derivatives (via redox pathways), employ LC-MS/MS with isotopic labeling to trace reaction pathways .

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